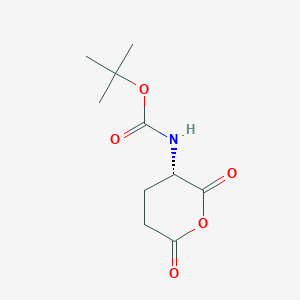

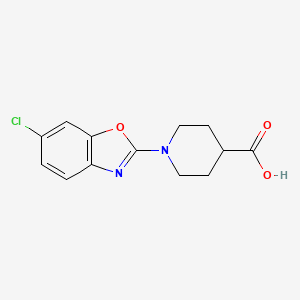

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, an asymmetric organocatalytic synthesis method is used to create 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, which are piperidine-amino acid hybrids. This synthesis is achieved using a chiral phosphoric acid catalyst and yields products with high enantiomeric excess (ee) . Although the target compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been characterized by X-ray crystallography. The piperidine ring in this compound adopts a chair conformation, which is a common and stable conformation for piperidine rings. The geometry around the sulfur atom in the sulfonyl group is distorted from a regular tetrahedron . This information can be useful when considering the molecular structure of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid, as the piperidine ring may also adopt a similar conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the synthesis paper indicates that piperidine derivatives can participate in organocatalytic reactions to form complex structures with high stereochemical control. This suggests that the target compound may also be amenable to such reactions, potentially allowing for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystallization behavior of a piperazine derivative is studied, and polymorphic crystalline forms are observed . This indicates that the target compound might also exhibit polymorphism, which can affect its physical properties. Additionally, the association of the piperazine derivative in solution is investigated using spectroscopic techniques, suggesting that similar techniques could be applied to study the target compound .

科学的研究の応用

Synthetic Pathways and Chemical Transformations

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid plays a role in synthetic chemistry, particularly in the formation of benzoxazine derivatives through ring enlargement reactions with sodium methylate or piperidine. This process involves converting 2-dichloromethyl-benzoxazoles into benzoxazole-2-aldehyde-bispiperidinals, which are further transformed into aldehyde hydrates for typical aldehyde reactions (Gauss & Heitzer, 1970).

Antimicrobial Activity

The compound has been utilized in the synthesis of new pyridine derivatives with variable antimicrobial activities against different bacterial and fungal strains. These derivatives showcase the versatility of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid in medicinal chemistry research, contributing to the development of potential therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Cancer Treatment Potential

The compound has been identified as part of the structure of an Aurora kinase inhibitor, suggesting its potential application in cancer treatment. Aurora kinases are essential for cell proliferation, and inhibitors can halt the growth of cancer cells. This application highlights the compound's role in the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Agents

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid derivatives have been synthesized and tested for their antibacterial activity, with some showing comparable efficacy against both susceptible and multidrug-resistant strains of bacteria. This indicates the compound's potential as a scaffold for designing new antibacterial drugs (Huang et al., 2010).

特性

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-1-2-10-11(7-9)19-13(15-10)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKPIUVTPNKDQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649186 |

Source

|

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035840-81-3 |

Source

|

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)